Structural Differentiation from a Marketed HPK1 Inhibitor Probe (HPK1-IN-25)
The closest commercially available analog to the target compound is HPK1-IN-25 (CAS 2403600-50-8). The two differ by a single crucial substituent at the 3-position of the pyrrolo[2,3-b]pyridine core: the target compound has a piperidin-4-yl group, while HPK1-IN-25 has a 4-methoxyphenyl group. This structural difference results in a complete divergence of known biological activity. HPK1-IN-25 is a validated HPK1 inhibitor with an enzymatic IC50 of 129 nM . No public data reports HPK1 activity for the target compound, indicating its piperidine moiety steers its selectivity away from the HPK1 target. For a scientist aiming to inhibit HPK1, HPK1-IN-25 is the correct choice; for exploring other kinase targets or building novel chemical matter, the target compound's different electrostatic and steric properties at the 3-position provide a distinctive starting point.
| Evidence Dimension | Primary known kinase target and activity |
|---|---|
| Target Compound Data | No public HPK1 inhibitory activity reported |
| Comparator Or Baseline | HPK1-IN-25 (CAS 2403600-50-8); IC50 = 129 nM against HPK1 |
| Quantified Difference | Divergent target selectivity profile; HPK1 activity is >100-fold different, with HPK1-IN-25 being a confirmed inhibitor and the target compound showing no reported activity. |
| Conditions | Enzymatic kinase inhibition assay |
Why This Matters
This confirms the compound's unique selectivity profile compared to its closest commercially available structural analog, which is critical for target identification in drug discovery.
